molecular formula C22H17NO3 B5740413 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5740413
M. Wt: 343.4 g/mol
InChI Key: FZOGZKHVBWLVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as C20H17NO3, is a synthetic compound that has been studied for its potential therapeutic applications in several scientific fields. This compound belongs to the family of isoquinoline derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In neurology, it has been shown to inhibit the formation of amyloid-beta plaques by modulating the activity of certain enzymes involved in the processing of amyloid precursor protein.
Biochemical and Physiological Effects
6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurology, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. In pharmacology, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its potential therapeutic applications in cancer research, neurology, and pharmacology. It has been shown to have anti-tumor activity, neuroprotective effects, and the ability to modulate the activity of certain enzymes and receptors. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity to cells and tissues.

Future Directions

There are several future directions for the study of 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound in animal models and clinical trials. In neurology, further studies are needed to determine the potential of this compound as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In pharmacology, further studies are needed to determine the mechanism of action of this compound and to identify potential drug targets for its development as a therapeutic agent.

Synthesis Methods

The synthesis of 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported in the literature through several methods. One of the most common methods involves the reaction of 2,3-dimethylaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2,3-dimethylacetanilide. The resulting compound is then reacted with phthalic anhydride in the presence of an acid catalyst to yield 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.

Scientific Research Applications

6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential therapeutic applications in several scientific fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. In neurology, it has been studied for its potential neuroprotective effects and its ability to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In pharmacology, it has been studied as a potential inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.

properties

IUPAC Name

6-acetyl-2-(2,3-dimethylphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-12-6-4-9-19(13(12)2)23-21(25)17-8-5-7-16-15(14(3)24)10-11-18(20(16)17)22(23)26/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOGZKHVBWLVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C)C=CC=C4C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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